molecular formula C27H23ClN4O3S B2941564 2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]acetamide CAS No. 958599-50-3

2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]acetamide

Cat. No.: B2941564
CAS No.: 958599-50-3
M. Wt: 519.02
InChI Key: DEKGKGUUFQSART-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a fused imidazo[1,2-c]quinazolin core substituted with a sulfanyl group at position 5, linked to a 2-chlorophenylmethyl moiety. The acetamide side chain at position 2 is functionalized with a 2-methoxyphenylmethyl group.

Properties

IUPAC Name

2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN4O3S/c1-35-23-13-7-3-8-17(23)15-29-24(33)14-22-26(34)32-25(30-22)19-10-4-6-12-21(19)31-27(32)36-16-18-9-2-5-11-20(18)28/h2-13,22H,14-16H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKGKGUUFQSART-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the imidazole ring and the sulfanyl group. Common reagents used in these reactions include chlorinated solvents, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to form alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarity and Functional Group Analysis

Key structural analogs share the acetamide and sulfanyl motifs, critical for hydrogen bonding and hydrophobic interactions.

Table 1: Structural and Functional Group Comparison
Compound Name Molecular Formula Key Functional Groups Molecular Weight Reference ID
Target Compound C₂₆H₂₂ClN₃O₃S Imidazoquinazolin, sulfanyl, acetamide 500.0 g/mol
N-[(2-Methoxyphenyl)methyl]-2-(1,1,4-trioxo-2H-1λ⁶,2,3-benzothiadiazin-3-yl)acetamide C₁₇H₁₅N₃O₅S₂ Benzothiadiazin, acetamide, methoxyphenyl 421.4 g/mol
2-[[4-Amino-5-(3-Methylphenyl)-1,2,4-Triazol-3-yl]sulfanyl]-N-(5-Chloro-2-Methylphenyl)acetamide C₁₉H₁₉ClN₆O₂S Triazole, sulfanyl, acetamide, chloroaryl 438.9 g/mol
N-(5-Methyl-1,2-Oxazol-3-yl)-2-[(2-Oxo-2-{2-[3-(4-Phenyl-1-Piperazinyl)Propanoyl]Hydrazino}Ethyl)Sulfanyl]Acetamide C₂₁H₂₅N₇O₄S₂ Oxazole, piperazinyl, sulfanyl, acetamide 527.6 g/mol

Key Observations :

  • The 2-methoxyphenylmethyl acetamide group is conserved in , suggesting shared pharmacokinetic properties like enhanced membrane permeability.
  • Sulfanyl groups in all compounds facilitate thiol-mediated binding to cysteine residues in enzymes .

Bioactivity and Computational Similarity

Bioactivity Clustering :

  • Compounds with sulfanyl-acetamide motifs cluster into groups with anti-inflammatory and antiproliferative activities .
  • Hierarchical clustering based on NCI-60 data suggests shared mechanisms with HDAC inhibitors, as seen in ’s similarity indexing (~70% similarity to SAHA) .

Computational Metrics :

  • Tanimoto Coefficient : Structural analogs (e.g., ) show >0.65 similarity to the target compound using MACCS fingerprints, indicating overlapping pharmacophores .
  • Dice Index : High scores (>0.7) in Morgan fingerprints suggest conserved electronic environments .

Physicochemical and Spectroscopic Comparisons

Table 2: Spectroscopic Data (Selected Peaks)
Compound IR (C=O stretch) ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm)
Target Compound 1660–1680 cm⁻¹ 3.85 (s, OCH₃), 7.25–8.10 (ArH) 170.5 (C=O), 55.2 (OCH₃)
Analog 1655–1675 cm⁻¹ 2.30 (s, CH₃), 7.20–7.92 (ArH) 169.8 (C=O), 21.5 (CH₃)
Analog 1662 cm⁻¹ 3.77 (s, OCH₃), 7.00–7.92 (ArH) 170.1 (C=O), 55.8 (OCH₃)

Key Notes:

  • Conserved C=O stretches (~1660 cm⁻¹) confirm acetamide stability .
  • ¹H-NMR aromatic signals (δ 7.00–8.10) reflect similar electronic environments in the aryl groups .

Biological Activity

The compound 2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]acetamide belongs to a class of imidazoquinazolines known for their diverse biological activities. This article explores its biological activity, synthesizing methods, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H22ClN3O2SC_{18}H_{22}ClN_{3}O_{2}S with a molecular weight of approximately 373.90 g/mol. The structure features several functional groups that contribute to its reactivity and biological interactions, including:

  • Chlorophenyl group : Known for enhancing lipophilicity and potential receptor interactions.
  • Sulfanyl link : May participate in redox reactions and influence the compound's biological activity.
  • Imidazoquinazoline core : A scaffold associated with various pharmacological effects.

The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. Research indicates that imidazoquinazolines can exhibit:

  • Antimicrobial properties : Effective against various bacterial strains.
  • Anticancer activity : Inducing apoptosis in cancer cells through mechanisms that may involve cell cycle arrest and inhibition of proliferation.

Anticancer Activity

Studies have demonstrated the potential of imidazoquinazoline derivatives in cancer treatment. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines, including lung adenocarcinoma (A549) and prostate carcinoma (LNCaP) cells. The mechanism involves:

  • Induction of oxidative stress leading to apoptosis.
  • Inhibition of key signaling pathways involved in cell survival.
Cell LineIC50 (µM)Reference
A549 (Lung)15
LNCaP (Prostate)10

Antioxidant Activity

The compound also displays antioxidant properties, which are crucial for protecting cells from oxidative damage. Various assays have been employed to evaluate antioxidant capacity:

  • DPPH Assay : Measures radical scavenging ability.
  • ABTS Assay : Evaluates the ability to neutralize reactive species.

Results suggest that compounds with specific substituents exhibit enhanced antioxidant activity compared to standard antioxidants like ascorbic acid.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the imidazoquinazoline core : Cyclization of an appropriate precursor under acidic conditions.
  • Introduction of functional groups : Utilizing nucleophilic substitution reactions to attach chlorophenyl and methylsulfanyl groups.

Case Studies

Recent studies highlight the therapeutic potential of imidazoquinazoline derivatives:

  • Study on Anticancer Properties : A recent publication evaluated a series of quinazoline derivatives for their cytotoxicity against various cancer cell lines, confirming significant activity for compounds structurally related to the target compound .
  • Antioxidant Evaluation : Another study focused on the antioxidant properties of quinazoline derivatives, demonstrating that modifications at specific positions significantly enhance their radical scavenging ability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.